molecular formula C11H18BNO4S B1386964 (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid CAS No. 874219-47-3

(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid

Cat. No.: B1386964
CAS No.: 874219-47-3
M. Wt: 271.15 g/mol
InChI Key: PDKNOWSWRNUQHQ-UHFFFAOYSA-N
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Description

(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butylsulfamoyl group and a methyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

Boronic esters, a class of compounds to which this molecule belongs, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The mode of action of this compound is likely related to its role as a boronic ester. Boronic esters are known to undergo protodeboronation, a process that involves the removal of the boron group . This process can be catalyzed and results in the formation of new bonds . The exact interaction of this compound with its targets would depend on the specific reaction conditions and the other molecules involved.

Biochemical Pathways

Boronic esters are known to be involved in various transformations that lead to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centers . These transformations can have significant downstream effects, influencing the synthesis of a wide range of organic compounds .

Pharmacokinetics

The pharmacokinetic properties of boronic esters in general can be influenced by factors such as their sensitivity to hydrolysis under mild acidic or basic conditions, proteodeboronation, oxidation, and nucleophilic attack .

Result of Action

The result of the compound’s action would depend on the specific context in which it is used. In general, the use of boronic esters like this compound can enable the synthesis of a wide range of organic compounds with high enantioselectivity . For example, the protodeboronation of boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the sensitivity of boronic esters to hydrolysis under mild acidic or basic conditions can affect their stability and reactivity . Additionally, the cost of arylboronic acids, which are used in the formation of boronic esters, can be a practical consideration in their use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid typically involves the following steps:

    Formation of the Phenylboronic Acid Derivative: The initial step involves the preparation of the phenylboronic acid derivative. This can be achieved through the reaction of a phenyl halide with a boronic acid reagent under palladium-catalyzed conditions.

    Introduction of the tert-Butylsulfamoyl Group: The tert-butylsulfamoyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the phenylboronic acid derivative with tert-butylsulfonamide in the presence of a suitable base.

    Methylation: The final step involves the methylation of the phenyl ring. This can be achieved using a methylating agent such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can undergo reduction reactions to form corresponding boronic alcohols.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Boronic esters and borates.

    Reduction: Boronic alcohols.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis.

    Biology: The compound is used in the development of boron-containing drugs and as a probe for studying enzyme activity.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative without the tert-butylsulfamoyl and methyl groups.

    tert-Butylsulfonamide: Contains the tert-butylsulfamoyl group but lacks the boronic acid moiety.

    2-Methylphenylboronic Acid: Similar structure but without the tert-butylsulfamoyl group.

Uniqueness

(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid is unique due to the combination of the boronic acid group, tert-butylsulfamoyl group, and methyl group. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[5-(tert-butylsulfamoyl)-2-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO4S/c1-8-5-6-9(7-10(8)12(14)15)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKNOWSWRNUQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657418
Record name [5-(tert-Butylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-47-3
Record name [5-(tert-Butylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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